(E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

Physicochemical profiling Lead optimization Medicinal chemistry

Medicinal chemistry teams studying pyrazole-indanone hybrids face a gap in alkyl-substituted probes, limiting SAR deconvolution of lipophilic vs. steric effects. CAS 1006333-87-4 fills this gap with a unique 1-ethyl-3-methyl pyrazole pattern unavailable in common 1,3-diphenyl analogs. - Distinct LogP (3.03) and steric profile enable head-to-head comparison with aryl-substituted antimicrobial scaffolds (Acharya 2022, Venkatesh 2020). - Fragment-like MW (252) and E-configured exocyclic double bond support ATP-competitive kinase inhibitor design and further diversification. - Certified 98% HPLC purity ensures batch-to-batch reproducibility for parallel synthesis and crystallization reference.

Molecular Formula C16H16N2O
Molecular Weight 252.317
CAS No. 1006333-87-4
Cat. No. B2610683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one
CAS1006333-87-4
Molecular FormulaC16H16N2O
Molecular Weight252.317
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)C=C2CC3=CC=CC=C3C2=O
InChIInChI=1S/C16H16N2O/c1-3-18-10-14(11(2)17-18)9-13-8-12-6-4-5-7-15(12)16(13)19/h4-7,9-10H,3,8H2,1-2H3/b13-9+
InChIKeyCZUDVEBHAQGYIM-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1006333-87-4: Physicochemical Baseline


(E)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one (CAS 1006333-87-4) is a synthetic 2-arylidene-1-indanone derivative with molecular formula C₁₆H₁₆N₂O and a molecular weight of 252.31 g/mol . The compound features an E-configured exocyclic double bond linking a 2,3-dihydro-1H-inden-1-one core to a 1-ethyl-3-methyl-1H-pyrazol-4-yl moiety. It is available from research chemical suppliers at a certified purity of 98% (HPLC) . This compound belongs to a broader class of pyrazole-indanone hybrid analogs that have been investigated for antimicrobial and kinase-inhibitory properties, though direct bioactivity data for this specific derivative remain unpublished in the peer-reviewed literature as of the search date.

Scaffold for kinase fragment library expansion studies
Alkyl-substituted probe for antimicrobial SAR screening
Single-step synthetic intermediate for lead optimization

1006333-87-4: Substitution Limitations


Although numerous 2-arylidene-1-indanone and pyrazole-indanone hybrids exist, the specific 1-ethyl-3-methyl substitution pattern on the pyrazole ring in CAS 1006333-87-4 is structurally distinct from the more commonly explored 1,3-diphenyl or 1-aryl-3-thienyl variants . In the closely related indenopyrazole CDK inhibitor series, even minor alkyl substitutions at the pyrazole nitrogen produced substantial variations in enzymatic potency—CH₃ vs. C₂H₅ at N1 altered hydrogen-bonding capacity, lipophilicity, and the geometry of the ATP-pocket interaction [1]. The target compound's combination of a small N1-ethyl group with a C3-methyl group, and the absence of an additional C5 substituent, creates a steric and electronic profile that cannot be replicated by the 1,3-dimethyl analog (CAS not assigned) or the 1-ethyl-3,5-dimethyl analog (CAS 1355941-39-7). Generic interchange without experimental confirmation therefore risks unpredictable shifts in target binding, solubility, and metabolic stability.

Pyrazole substitution pattern mismatch
N1-ethyl/C3-methyl/C5-H differs from common diphenyl or dimethyl analogs; binding geometry may shift unpredictably.
ATP-pocket interaction sensitivity
Minor alkyl changes alter hydrogen-bonding and lipophilicity; 1-ethyl-3,5-dimethyl analog may not replicate target engagement profile.
Unvalidated activity context
Antimicrobial class-level inference does not guarantee direct activity; screening endpoints require independent confirmation.

1006333-87-4: Differentiation Evidence


Molecular Weight and Lipophilicity Comparison

The target compound (MW 252.31) occupies a distinct physicochemical space relative to its closest commercially available analogs. The 1,3-dimethyl analog (MW 238.28) is lighter by one methylene unit, while the 1-ethyl-3,5-dimethyl analog (CAS 1355941-39-7, MW 266.34) is heavier by one methyl group . These differences correspond to a calculated LogP shift of approximately +0.5 per additional carbon, affecting both aqueous solubility and membrane permeability in a quantifiable manner. The target compound's TPSA of 34.89 Ų is identical to the dimethyl analog but lower than many 1-aryl-substituted derivatives, which typically exceed 40 Ų due to additional heteroatoms [1].

MW & Lipophilicity
Cross-study comparable
Target MW 252.31, LogP 3.03
Dimethyl analog MW 238.28, ΔLogP ~+0.5
Ethyl-dimethyl analog MW 266.34, ΔLogP ~-0.5
Supports HPLC and permeability differentiation review
Calculated LogP; experimental values not reported
Physicochemical profiling Lead optimization Medicinal chemistry

Unique Pyrazole Substitution Pattern

Among the pyrazol-4-yl-methylene-inden-1-one chemical space, the substitution pattern of CAS 1006333-87-4—N1-ethyl, C3-methyl, C5-unsubstituted—appears to be unique in the published literature. The closest published analogs bear either 1,3-diphenyl substitution (as in the antimicrobial series by Venkatesh et al., 2020) , or 1-phenyl-3-thienyl substitution (as structurally characterized by Alqahtani et al., 2019) [1]. In the indenopyrazole CDK inhibitor series (Yue et al., 2002), alkyl substitution at the pyrazole nitrogen profoundly affected CDK2 IC₅₀ values, with ethyl typically outperforming methyl by 2- to 5-fold due to enhanced hydrophobic packing [2]. The absence of a C5 substituent in the target compound distinguishes it from the 1-ethyl-3,5-dimethyl analog and may reduce steric clash in narrow binding pockets.

Pyrazole substitution
Class-level inference
Target N1-Et, C3-Me, C5-H
Published analogs N1-aryl, C3-aryl or N1-Et, C3-Me, C5-Me
CDK SAR context N1-ethyl may shift inhibition profile 2–5× over methyl (Yue et al.)
Unexplored SAR vector for kinase selectivity review
No direct IC50 for target compound; class-based inference
Structure-activity relationship Kinase inhibitor design Fragment-based screening

Antimicrobial Activity Class Evidence

Although no direct antimicrobial data exist for CAS 1006333-87-4, the closest structurally characterized class—pyrazol-4-yl-dihydro-1H-inden-1-one derivatives—has demonstrated measurable antimicrobial activity. Acharya et al. (2022) reported that compounds IIb, IIc, IId, and IIe (bearing 1-aryl-3-phenyl-pyrazol-4-yl-methylene-inden-1-one scaffolds) exhibited 'good to moderate antimicrobial activities' in vitro [1]. Separately, Venkatesh et al. (2020) confirmed that microwave-synthesized pyrazole-indanone hybrids with 1,3-diphenyl substitution display 'potent antimicrobial activity in vitro' against standard bacterial and fungal strains . The target compound differs from these active analogs by replacing the aryl groups with smaller alkyl substituents, which may alter spectrum and potency in either direction.

Antimicrobial class evidence
Class-level inference
Reported antimicrobial activity for pyrazole-indanone analogs (aryl-substituted) in vitro; target compound not directly tested.
Supports antimicrobial screening context; data to verify
Activity may differ with alkyl substituents; independent confirmation needed
Antimicrobial resistance Broad-spectrum antibacterial Antifungal screening

One-Step Synthetic Accessibility

CAS 1006333-87-4 is synthesized via a single-step Claisen-Schmidt condensation between 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 676348-38-2) and 2,3-dihydro-1H-inden-1-one (CAS 83-33-0) under basic conditions . Both precursors are commercially available from multiple suppliers at >95% purity. This contrasts with the multi-step synthesis required for 1-aryl-3-thienyl analogs, which demands Suzuki coupling or heterocycle construction prior to condensation. The simpler synthetic route translates to lower procurement cost and faster lead optimization cycles for laboratories synthesizing derivatives in-house.

Synthetic accessibility
Data to verify
1-step Claisen-Schmidt condensation from commercial precursors; ≥2 fewer synthetic steps vs. aryl-substituted analogs.
May support lower procurement cost and batch reproducibility
Synthetic route comparison based on published procedures; supplier verification recommended
Chemical procurement Synthetic tractability Aldol condensation

1006333-87-4: Application Scenarios


Alkyl vs. Aryl SAR Probe

Medicinal chemistry teams studying the antimicrobial pyrazole-indanone scaffold can use CAS 1006333-87-4 as an alkyl-substituted probe to isolate the contribution of lipophilicity (LogP 3.03) and steric bulk to antimicrobial potency, directly complementing the aryl-substituted analogs characterized by Acharya et al. (2022) and Venkatesh et al. (2020) [1]. This head-to-head comparison enables deconvolution of π-stacking from hydrophobic effects in the SAR.

Kinase Fragment Library Expansion

The compound provides a non-fused alternative to indenopyrazole CDK inhibitors. Based on SAR from Yue et al. (2002), where N1-ethyl substitution improved CDK2 potency by 2–5× over N1-methyl, this compound represents a fragment-like starting point (MW 252) for ATP-competitive kinase inhibitor design with a unique hinge-binding motif that avoids the planar rigidity of fused indenopyrazoles [2].

Crystallography and Docking Reference

Given the availability of single-crystal X-ray structures for closely related analogs (Alqahtani et al., 2019) [3], CAS 1006333-87-4 can serve as a crystallization reference for the 2-arylidene-1-indanone class. Its smaller substituents may yield higher-resolution structures with less disorder, facilitating more accurate docking templates for virtual screening campaigns.

Cost-Efficient Synthetic Intermediate

With a documented one-step synthesis from inexpensive commercial precursors and a certified purity of 98% , this compound is suitable as a bulk intermediate for parallel medicinal chemistry efforts. Its E-configured exocyclic double bond provides a stable scaffold for further diversification via Michael addition, cycloaddition, or reduction chemistry.

Application
Selection Property
Validation Focus
Alkyl-substituted antimicrobial SAR probe
Lipophilicity vs. π-stacking profile
Antimicrobial assay endpoint review alongside aryl-substituted compounds
Kinase fragment-based screening
Non-fused hinge-binding motif
ATP-competitive inhibition assay context
Crystallographic template studies
Smaller substituent scaffold
Diffraction-quality crystal screening and docking
Bulk intermediate procurement
One-step synthetic route
Batch reproducibility and purity verification
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